4b,18-Dihydrobenzo[rst]phenanthro[10,1,2-cde]pentaphene
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Overview
Description
Isoviolanthrene is a polycyclic aromatic hydrocarbon with the molecular formula C34H18 It is a derivative of violanthrene and is known for its complex structure and stability
Preparation Methods
Synthetic Routes and Reaction Conditions
Isoviolanthrene can be synthesized through various methods, including matrix isolation in argon and water at low temperatures (20 K). Infrared spectroscopy is often used to monitor the reaction . The compound can also be deposited as a thin film and irradiated with different energy sources such as ultraviolet photons, soft electrons, protons, and helium ions to understand the effects of different energy sources on its structure .
Industrial Production Methods
Industrial production methods for isoviolanthrene are not well-documented, likely due to its specialized applications and the complexity of its synthesis
Chemical Reactions Analysis
Types of Reactions
Isoviolanthrene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: Reduction reactions can alter the structure of isoviolanthrene, producing different reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the isoviolanthrene molecule, modifying its properties.
Common Reagents and Conditions
Common reagents used in the reactions of isoviolanthrene include:
Oxidizing agents: Such as potassium permanganate and chromium trioxide.
Reducing agents: Such as lithium aluminum hydride and sodium borohydride.
Substituting agents: Such as halogens and alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can produce various hydrogenated derivatives .
Scientific Research Applications
Isoviolanthrene has several scientific research applications, including:
Material Science: The compound’s stability and unique properties make it a candidate for various material science applications, including the development of new materials with specific electronic properties.
Environmental Science: Isoviolanthrene is also studied for its potential environmental impact and its role in the degradation of polycyclic aromatic hydrocarbons in the environment.
Mechanism of Action
The mechanism of action of isoviolanthrene involves its interaction with various molecular targets and pathways. The compound’s effects are primarily due to its stable aromatic structure, which allows it to interact with other molecules in specific ways. For example, its ability to undergo photo-induced fragmentation makes it relevant in the study of interstellar chemistry .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to isoviolanthrene include:
Dicoronylene: Another polycyclic aromatic hydrocarbon with a similar structure and properties.
Violanthrene: The parent compound of isoviolanthrene, with a slightly different structure.
Tetrabenzoperylene: A related compound with a similar aromatic structure.
Uniqueness
Isoviolanthrene is unique due to its specific molecular structure and the stability it offers. Its ability to undergo various chemical reactions and its relevance in astrochemistry and material science set it apart from other similar compounds.
Properties
Molecular Formula |
C34H20 |
---|---|
Molecular Weight |
428.5 g/mol |
IUPAC Name |
nonacyclo[18.10.2.22,5.03,16.04,13.06,11.017,31.021,26.028,32]tetratriaconta-1,3(16),4,6,8,10,12,14,17(31),18,21,23,25,28(32),29,33-hexadecaene |
InChI |
InChI=1S/C34H20/c1-3-7-23-19(5-1)17-21-9-11-27-30-16-14-26-24-8-4-2-6-20(24)18-22-10-12-28(34(30)32(22)26)29-15-13-25(23)31(21)33(27)29/h1-17,26H,18H2 |
InChI Key |
VUGCJEKOSQLHPQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C3C(C=CC4=C3C(=C5C=CC6=C7C5=C4C=CC7=CC8=CC=CC=C68)C=C2)C9=CC=CC=C91 |
Origin of Product |
United States |
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